
4-Mercapto-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mercapto-2-nitrophenol is an organic compound with the molecular formula C6H5NO3S It is a derivative of phenol, characterized by the presence of a nitro group (-NO2) and a thiol group (-SH) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-2-nitrophenol typically involves the nitration of 4-mercaptophenol. The reaction is carried out by treating 4-mercaptophenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction mixture is typically cooled and acidified to precipitate the product, which is then purified through recrystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Mercapto-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: The thiol group can be oxidized to a disulfide bond (-S-S-) using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or thiol groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide, iodine.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 4-Amino-2-mercaptophenol.
Oxidation: 4,4’-Dithiobis(2-nitrophenol).
Substitution: Various substituted phenols depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-Mercapto-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Mercapto-2-nitrophenol involves its interaction with various molecular targets:
Reduction Reactions: The nitro group is reduced to an amino group, which can then participate in further biochemical reactions.
Oxidation Reactions: The thiol group can form disulfide bonds, which are crucial in protein folding and stability.
Pathways Involved: The compound can modulate oxidative stress pathways and influence cellular redox states, impacting various biological processes
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: Similar structure but lacks the thiol group.
2-Mercapto-4-nitrophenol: Similar but with different positions of the nitro and thiol groups.
4-Amino-2-mercaptophenol: A reduction product of 4-Mercapto-2-nitrophenol.
Uniqueness: this compound is unique due to the presence of both nitro and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo both reduction and oxidation reactions makes it a versatile compound in synthetic chemistry and biological research .
Eigenschaften
Molekularformel |
C6H5NO3S |
|---|---|
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
2-nitro-4-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,8,11H |
InChI-Schlüssel |
IMIANYARSLMAGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


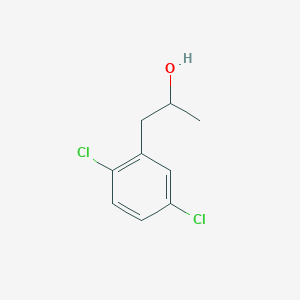

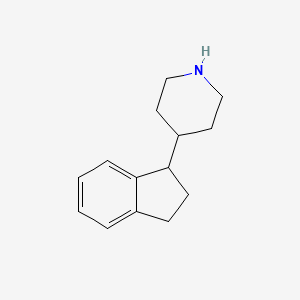


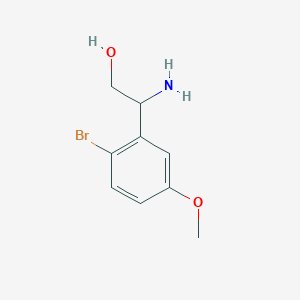
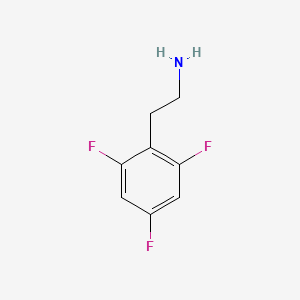


![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
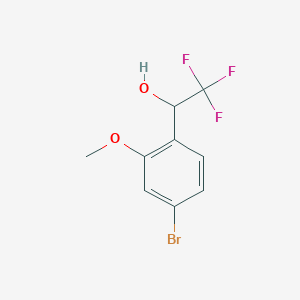


![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
